7-(Oxan-4-yl)-1,4-oxazepane is a cyclic compound characterized by its unique structural features, including a seven-membered ring containing both oxygen and nitrogen atoms. This compound belongs to the class of oxazepanes, which are recognized for their diverse biological activities and potential applications in medicinal chemistry. The molecular formula for 7-(Oxan-4-yl)-1,4-oxazepane can be represented as , where the exact values of and depend on the specific substituents attached to the oxazepane structure.
The compound can be synthesized through various organic chemistry methods, including reactions involving propargylamines and other nitrogen-containing compounds. Its derivatives have been explored in numerous studies for their pharmacological properties, particularly in the context of neuropharmacology and anti-cancer research.
7-(Oxan-4-yl)-1,4-oxazepane is classified as a heterocyclic compound due to the presence of both nitrogen and oxygen in its ring structure. It is also categorized under cyclic amines and ethers, which contribute to its reactivity and interaction with biological systems.
The synthesis of 7-(Oxan-4-yl)-1,4-oxazepane can be achieved through several methodologies:
The reactions typically involve protecting group strategies to manage functional groups during synthesis. For example, protecting amines with tert-butyloxycarbonyl groups can enhance yields and selectivity in subsequent reactions.
The molecular structure of 7-(Oxan-4-yl)-1,4-oxazepane features a seven-membered ring composed of one nitrogen atom and one oxygen atom integrated into the carbon framework. The oxan (tetrahydrofuran) moiety contributes to the stability and solubility of the compound.
Key structural data includes:
7-(Oxan-4-yl)-1,4-oxazepane can participate in various chemical reactions, including:
These reactions often require specific conditions such as temperature control, solvent selection, and catalysts to optimize yields and minimize by-products.
The mechanism of action for 7-(Oxan-4-yl)-1,4-oxazepane is primarily linked to its interactions with biological targets such as receptors or enzymes involved in neurotransmission or cellular signaling pathways.
Data suggests that compounds within this class may exhibit monoamine reuptake inhibitory activity, which is significant for developing antidepressants or anxiolytics .
The physical properties of 7-(Oxan-4-yl)-1,4-oxazepane include:
Relevant chemical properties include:
7-(Oxan-4-yl)-1,4-oxazepane has potential applications in various scientific fields:
The construction of the 1,4-oxazepane ring in 7-(Oxan-4-yl)-1,4-oxazepane employs distinct catalytic and non-catalytic pathways. Non-catalytic methods typically involve propargylamine cyclization, where terminal alkynes react with amino alcohols under thermal conditions (80–120°C) to form the seven-membered ring via nucleophilic substitution. This atom-economical approach achieves moderate yields (45–65%) but suffers from prolonged reaction times (12–24 hr) and moderate regioselectivity .
In contrast, catalytic cyclization using copper(I) catalysts (e.g., CuBr, 5–10 mol%) accelerates ring closure through alkyne activation, enabling cyclization at lower temperatures (60–80°C). This method enhances regioselectivity (>80%) and reduces reaction times to 2–6 hr. However, catalyst sensitivity to oxygen necessitates inert conditions [3] . A hybrid approach uses chiral amino acid precursors (e.g., (R)-4-chlorophenylglycine) to control stereochemistry, though diastereomeric separation remains challenging [5].
Table 1: Cyclization Strategies Comparison
Method | Conditions | Yield (%) | Time (hr) | Selectivity |
---|---|---|---|---|
Non-catalytic thermal | 100°C, neat | 45–65 | 12–24 | Moderate |
Cu(I)-catalyzed | 70°C, CuBr, N₂ | 70–85 | 2–6 | High |
Chiral-pool synthesis | 25°C, EtOH | 50–75 | 24–48 | Variable |
Reductive etherification is pivotal for introducing the Oxan-4-yl (tetrahydropyranyl) moiety at the C7 position. This one-pot strategy couples aldehyde intermediates derived from Oxan-4-yl precursors with nascent oxazepane rings under reducing agents. Sodium borohydride (NaBH₄) in ethanol facilitates imine reduction at 0–25°C, yielding 60–75% of the coupled product. Limitations include over-reduction side products (<15%) [3] .
Advanced protocols employ catalytic hydrogenation (Pd/C, H₂ 50 psi) to suppress side reactions, improving yields to 85–92%. Solvent choice critically influences stereoselectivity; tetrahydrofuran (THF) favors trans-diastereomers (3:1 dr), while methanol promotes cis-isomers (1:1 dr) . The hydrochloride salt form enhances crystallinity for purification, as evidenced by the synthesis of analogous trifluoromethyl derivatives [3].
Table 2: Reductive Etherification Conditions
Reducing Agent | Solvent | Yield (%) | Diastereoselectivity (trans:cis) |
---|---|---|---|
NaBH₄ | EtOH | 60–75 | 1.5:1 |
Pd/C + H₂ | THF | 85–92 | 3:1 |
Pd/C + H₂ | MeOH | 80–88 | 1:1 |
Microwave irradiation revolutionizes 1,4-oxazepane synthesis by reducing reaction times from hours to minutes. Cyclocondensation of bromoacetophenones with homoserine derivatives under microwave irradiation (150–200 W, 120–150°C) achieves ring closure in 15–30 min—10-fold faster than thermal methods. This technique minimizes thermal decomposition, elevating yields to 78–88% [2] .
Key advantages include:
Table 3: Microwave vs. Conventional Synthesis
Parameter | Microwave Method | Conventional Method |
---|---|---|
Reaction Time | 15–30 min | 4–12 hr |
Typical Yield (%) | 78–88 | 60–75 |
By-product Formation | <5% | 15–20% |
Energy Consumption | Low | High |
Tandem annulation integrates the Oxan-4-yl group during oxazepane ring formation, bypassing post-synthetic functionalization. Phosphine-triggered annulation employs PPh₃ to facilitate nucleophilic attack of tetrahydrofuran-4-carbaldehyde on activated propargylamines, generating bicyclic intermediates that rearrange to the title compound (65–72% yield) [3] .
Alternatively, polymer-supported synthesis leverages Wang resin-immobilized homoserine. After N-alkylation with 2-bromoacetophenones, acidolysis (TFA/triethylsilane) releases 1,4-oxazepanes while simultaneously introducing Oxan-4-yl via trapped intermediates. This method achieves 55–68% yield but delivers diastereomeric mixtures requiring hydrogenation for separation [5]. Stereoselectivity depends on the 2-bromoacetophenone substituent: electron-withdrawing groups favor syn-isomers (2:1 dr), while electron-donating groups erode selectivity (1:1 dr) [5].
Table 4: Tandem Annulation Strategies
Method | Key Reagent | Yield (%) | Diastereoselectivity |
---|---|---|---|
Phosphine-triggered | PPh₃, THF-4-carbaldehyde | 65–72 | Moderate (1.8:1 dr) |
Polymer-supported | Wang resin, TFE/Et₃SiH | 55–68 | Variable (1:1–2:1 dr) |
Catalytic hydrogenation | Pd/C, H₂ | 70–80 | Improved separation |
CAS No.: 18766-67-1
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7